Home > Products > Screening Compounds P108138 > 3'-Hydroxydaunorubicin
3'-Hydroxydaunorubicin - 64842-75-7

3'-Hydroxydaunorubicin

Catalog Number: EVT-1539020
CAS Number: 64842-75-7
Molecular Formula: C27H28O11
Molecular Weight: 528.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3'-Hydroxydaunorubicin is synthesized from daunorubicin, which is derived from the bacterium Streptomyces peucetius. As an anthracycline, it belongs to a class of drugs that intercalate DNA, disrupting the replication process in cancer cells. Its classification as a cytotoxic agent makes it pivotal in chemotherapy regimens.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3'-hydroxydaunorubicin typically involves several key steps:

  1. Reduction: The initial step often includes the reduction of daunorubicin using reducing agents such as sodium borohydride, which selectively reduces specific functional groups.
  2. Hydroxylation: Following reduction, hydroxylation at the 3' position can be achieved using reagents like trimethylsilyl triflate in the presence of triethylamine.
  3. Oxidation: Subsequent oxidation steps may involve compounds like magnesium monoperoxyphthalate to achieve the desired structural modifications.

These methods yield 3'-hydroxydaunorubicin with high purity and yield, making it suitable for further biological evaluation .

Molecular Structure Analysis

Structure and Data

The molecular formula of 3'-hydroxydaunorubicin is C₂₁H₂₃N₃O₁₃, with a molecular weight of approximately 397.42 g/mol. The compound features a tetracyclic structure characteristic of anthracyclines, including:

  • A sugar moiety (daunosamine)
  • A chromophore that intercalates into DNA
  • Hydroxyl groups that enhance solubility and biological activity

The structural modifications at the 3' position are critical for its enhanced anticancer activity compared to daunorubicin .

Chemical Reactions Analysis

Reactions and Technical Details

3'-Hydroxydaunorubicin undergoes various chemical reactions that contribute to its pharmacological effects:

  1. Intercalation: The planar structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
  2. Formation of Reactive Oxygen Species: Upon metabolic activation, it can generate reactive oxygen species that induce oxidative stress in cancer cells.
  3. Enzymatic Modifications: It may also be subject to enzymatic modifications by cytochrome P450 enzymes, affecting its pharmacokinetics and efficacy .

These reactions highlight its dual mechanism of action—direct DNA interaction and indirect oxidative damage.

Mechanism of Action

Process and Data

The mechanism by which 3'-hydroxydaunorubicin exerts its anticancer effects involves several steps:

  1. DNA Binding: The compound intercalates into the DNA helix, causing structural distortions that inhibit DNA polymerase activity.
  2. Apoptosis Induction: This disruption leads to the activation of apoptotic pathways, including the release of cytochrome c from mitochondria and activation of caspases.
  3. Cell Cycle Arrest: The interference with DNA replication causes cell cycle arrest at the S phase, preventing further proliferation of cancer cells .

Data from various studies indicate that 3'-hydroxydaunorubicin exhibits enhanced potency against specific cancer cell lines compared to daunorubicin, particularly in models of acute lymphoblastic leukemia.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a reddish-brown powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: The melting point ranges around 180-190 °C.
  • Stability: Sensitive to light and should be stored in opaque containers to prevent degradation.

These properties are crucial for formulating effective drug delivery systems .

Applications

Scientific Uses

3'-Hydroxydaunorubicin has several applications in scientific research and clinical settings:

  • Cancer Therapy: Used as part of combination chemotherapy regimens for treating leukemia and other malignancies.
  • Research Tool: Employed in studies investigating mechanisms of drug resistance and apoptosis in cancer cells.
  • Drug Development: Serves as a lead compound for synthesizing new derivatives with improved efficacy or reduced toxicity profiles.

Its role in advancing cancer treatment strategies continues to be an area of active research .

Chemical Structure and Biosynthetic Origins

Structural Elucidation of 3'-Hydroxydaunorubicin

Molecular Architecture: 3'-Hydroxydaunorubicin (C₂₇H₂₈O₁₁; CID 72518) is an anthracycline derivative characterized by a tetracyclic aglycone core (ε-rhodomycinone) glycosidically linked to the sugar daunosamine. Its defining structural feature is the replacement of the amino group (-NH₂) at the C-3' position of daunosamine with a hydroxyl group (-OH) [1] [6] [10]. This modification reduces the basicity of the sugar moiety while enhancing hydrogen-bonding capacity.

Comparative Analysis with Daunorubicin and Doxorubicin

The structural divergence among 3'-hydroxydaunorubicin, daunorubicin, and doxorubicin critically influences their pharmacological profiles:

Table 1: Structural and Functional Comparison of Key Anthracyclines

CompoundC-3' Sugar SubstituentC-14 Aglycone SubstituentPrimary Clinical Use
Daunorubicin-NH₂ (amino)-H (hydrogen)Acute myeloid leukemia (AML)
Doxorubicin-NH₂ (amino)-OH (hydroxyl)Broad-spectrum solid tumors
3'-Hydroxydaunorubicin-OH (hydroxyl)-H (hydrogen)Experimental antitumor agent
  • Daunorubicin: Features an amino group at C-3' and lacks oxygenation at C-14 of the aglycone. This structure facilitates DNA intercalation but contributes to cardiotoxicity through topoisomerase II inhibition [2] [7].
  • Doxorubicin: Distinguished by a C-14 hydroxyl group, enhancing its therapeutic breadth against solid tumors. Its amino sugar retains susceptibility to enzymatic deactivation [7] [9].
  • 3'-Hydroxydaunorubicin: The C-3' hydroxyl group diminishes electrostatic interactions with DNA but improves solubility and alters substrate specificity for tailoring enzymes [3] [6].

Functional Role of the 3'-Hydroxy Substituent

The 3'-hydroxy group confers three key biochemical properties:

  • Reduced Cardiotoxicity Potential: By eliminating the cationic charge at physiological pH, this modification may diminish affinity for cardiolipin in cardiac tissue—a mechanism implicated in anthracycline-induced cardiotoxicity [9].
  • Metabolic Stability: Resistance to aminoglycoside-modifying enzymes (e.g., N-acetyltransferases) that typically deactivate daunorubicin/doxorubicin [3].
  • Bioactivity Profile: In murine P-388 leukemia models, 3'-hydroxydaunorubicin derivatives exhibit superior in vivo antitumor activity compared to daunorubicin, likely due to optimized cellular uptake and retention [3] [6].

Biosynthetic Pathways in Streptomyces spp.

Anthracyclines are natural products biosynthesized by soil-dwelling Streptomyces bacteria. The discovery of daunorubicin in 1963 from Streptomyces peucetius marked the origin of clinically used anthracyclines [2] [4].

Enzymatic Modifications in Anthracycline Biosynthesis

3'-Hydroxydaunorubicin biosynthesis involves a series of enzymatic steps:

  • Polyketide Backbone Assembly: A minimal polyketide synthase (PKS) generates the decaketide chain from propionyl-CoA starter and nine malonyl-CoA extender units. Key enzymes include ketosynthase (KSα), chain length factor (KSβ), and acyl carrier protein (ACP) [4] [5].
  • Cyclization and Modifications: The linear polyketide undergoes regioselective cyclization by aromatase (ARO/CYC) and ketoreduction (KR) enzymes to form the tetracyclic aglycone (e.g., aklanonic acid). A dedicated glycosyltransferase (e.g., DnrS) then attaches TDP-L-daunosamine to the aglycone at C-7 [4] [8].
  • 3'-Hydroxylation Chemistry: Biosynthesis of 3'-hydroxydaunorubicin likely requires two key modifications:
  • Deamination: Replacement of the C-3' amino group with a carbonyl (oxo) group, catalyzed by an oxidase/dehydrogenase.
  • Reduction: Stereospecific reduction of the C-3' carbonyl to a hydroxyl group by a NADPH-dependent ketoreductase [3] [6].

Table 2: Key Enzymatic Modifications in Anthracycline Biosynthesis

Enzyme ClassGene ExamplesFunctionImpact on Structure
GlycosyltransferasednrS, aknSAttaches amino sugar to aglyconeDetermines sugar identity/linkage
Sugar N-MethyltransferaseaknX2, rdmBDimethylates amino groupsAlters sugar charge/solubility
Cytochrome P450 MonooxygenasedoxAHydroxylates C-13/C-14Enhances bioactivity spectrum
Deaminase/ReductaseNot characterizedConverts C-3' -NH₂ to -OHGenerates 3'-hydroxy configuration

Genetic Engineering for Optimized Production

Combinatorial biosynthesis and metabolic engineering enable high-yield production of 3'-hydroxydaunorubicin:

  • Heterologous Gene Expression: Introduction of Streptomyces sp. glycosylation and tailoring genes (e.g., rmdC from rhodomycin pathway) into S. coelicolor hosts yields hybrid anthracyclines. For example, expression of rmdC (encoding methylesterase) enables C-10 decarboxylation—a precursor step for 3'-modifications [5] [8].
  • Promoter and Vector Optimization: Synthetic promoters (sp41, sp42, sp44) combined with ribozyme insulators (e.g., riboJ) enhance transcriptional efficiency of PKS genes in engineered S. coelicolor M1152ΔmatAB. This approach boosted anthracyclinone titers 6-fold (e.g., nogalamycinone from 2 to 12 mg/L) [5].
  • Precursor Pathway Engineering: Overexpression of acetyl-CoA carboxylase (accA2BE) increases malonyl-CoA pools, elevating 3'-modified anthracycline titers by 2.3-fold. Co-expression of morphological regulators (e.g., ssgA) further improved yields by delaying sporulation and extending growth phase [5].
  • Oxygenase Engineering: Installation of tailored oxygenases (e.g., DoxA homologs) enables regioselective C-1/C-11 hydroxylations critical for bioactive derivatives. However, enzyme promiscuity toward 3'-modified substrates remains limiting; doxA exhibits <20% activity on N,N-dimethylated analogues [8] [9].

Table 3: Metabolic Engineering Strategies for Enhanced Anthracycline Production

Engineering TargetInterventionTiter ImprovementReference Strain
PKS Transcript Stabilitysp44 promoter + riboJ insulator6-fold (nogalamycinone)S. coelicolor M1152ΔmatAB
Malonyl-CoA SupplyaccA2BE overexpression2.3-fold (aklavinone)S. peucetius G001
Hyphal Growth OptimizationssgA expression3-fold (9-epi-aklavinone)S. coelicolor M1152ΔmatAB
Sugar N-DimethylationaknX2 + aknS expressionN,N-dimethyldaunorubicin (detectable)S. peucetius G001

Properties

CAS Number

64842-75-7

Product Name

3'-Hydroxydaunorubicin

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H28O11

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C27H28O11/c1-10-22(30)14(29)7-17(37-10)38-16-9-27(35,11(2)28)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,29-30,32,34-35H,7-9H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1

InChI Key

QAFPIRVGDWNCDV-VGBVRHCVSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O

Synonyms

3'-hydroxydaunorubicin
NSC 284682

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.